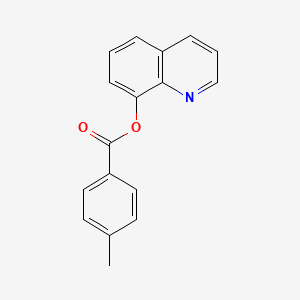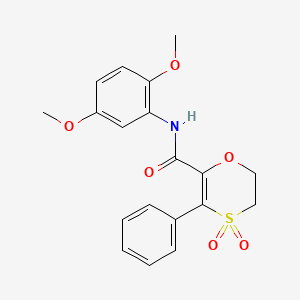
Quinolin-8-yl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl 4-methylbenzoate is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system attached to a 4-methylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 4-methylbenzoate typically involves the esterification of quinolin-8-ol with 4-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Quinolin-8-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolin-8-yl 4-methylbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield quinolin-8-yl 4-methylbenzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides at elevated temperatures.
Major Products Formed
Oxidation: Quinolin-8-yl 4-methylbenzoic acid.
Reduction: Quinolin-8-yl 4-methylbenzyl alcohol.
Substitution: Various alkylated quinoline derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial strains and cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of quinolin-8-yl 4-methylbenzoate in biological systems involves its interaction with cellular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-yl benzoate: Lacks the methyl group on the benzoate moiety, leading to different chemical and biological properties.
Quinolin-8-yl 3-methylbenzoate: Similar structure but with the methyl group at the 3-position, affecting its reactivity and applications.
Quinolin-8-yl 4-chlorobenzoate: Contains a chlorine atom instead of a methyl group, resulting in different electronic and steric effects.
Uniqueness
Quinolin-8-yl 4-methylbenzoate is unique due to the presence of the 4-methyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its interaction with biological targets and improve its solubility and stability in various solvents .
Propriétés
Formule moléculaire |
C17H13NO2 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
quinolin-8-yl 4-methylbenzoate |
InChI |
InChI=1S/C17H13NO2/c1-12-7-9-14(10-8-12)17(19)20-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3 |
Clé InChI |
COXGDTKKNZMLJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B15108503.png)

![(3Z)-1-(4-chlorobenzyl)-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15108516.png)
![4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B15108525.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15108530.png)
![N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B15108533.png)
![5-[(2-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B15108541.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B15108549.png)
![1-benzyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15108550.png)
![N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B15108554.png)
![4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]-](/img/structure/B15108562.png)
![4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B15108574.png)


